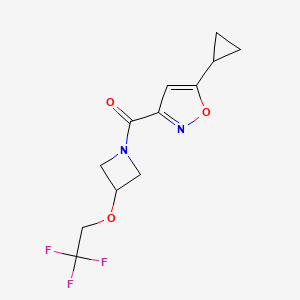![molecular formula C23H20FN5O3S B2545117 ethyl 2-(2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate CAS No. 1105202-54-7](/img/structure/B2545117.png)
ethyl 2-(2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl 2-(2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate” is a complex organic compound . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of similar pyridazine derivatives has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyridazine ring linked to a benzene ring through a CC or CN bond . The pyridazine ring is a heterocycle that contains two adjacent nitrogen atoms .
Chemical Reactions Analysis
The synthesis of this compound involves a Diaza–Wittig reaction as a key step . This reaction scheme represents an attractive methodology for the synthesis of novel fused pyridazine derivatives .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Ethyl 2-(2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate is involved in the synthesis of various heterocyclic compounds. Research by Mohareb et al. (2004) explored the reactivity of related compounds in producing derivatives like pyran, pyridine, and pyridazine, demonstrating the versatility of these compounds in creating polyfunctionally substituted derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Insecticidal Properties
A study by Fadda et al. (2017) utilized a similar compound as a precursor for synthesizing various heterocycles with potential insecticidal properties. These compounds were assessed against the cotton leafworm, Spodoptera littoralis, highlighting the potential application of these compounds in agricultural pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Antioxidant Properties
Naveen et al. (2021) investigated a novel pyrazole derivative synthesized through a direct method. Their study involved characterizing the compound's structure and analyzing its antioxidant properties, thus providing insights into potential therapeutic applications of these compounds (Naveen, Kumara, Kumar, Kumar, Zarrouk, Warad, & Lokanath, 2021).
Antitumor Activities
The research by Mohareb and Gamaan (2018) focused on synthesizing derivatives incorporated with benzo[d]imidazole moiety. These compounds were evaluated for their antitumor activities against various cancer cell lines, indicating the potential of such compounds in cancer research (Mohareb & Gamaan, 2018).
Pharmacological Evaluation
The study by Wise et al. (1987) evaluated a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols for their antipsychotic properties. This research highlights the importance of these compounds in developing potential therapeutic agents for psychiatric disorders (Wise, Butler, DeWald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, & Pugsley, 1987).
Antimicrobial and Antifungal Activity
Hassan (2013) synthesized a series of pyrazoline and pyrazole derivatives and evaluated their antibacterial and antifungal activity. This study contributes to the ongoing search for new antimicrobial agents, particularly in the face of increasing antibiotic resistance (Hassan, 2013).
Zukünftige Richtungen
Wirkmechanismus
Target of action
The compound belongs to the class of pyrazolines, which are known to have various biological and pharmacological activities . They have been reported to show antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Mode of action
For example, some pyrazolines have been reported to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the nervous system .
Biochemical pathways
Pyrazolines can affect various biochemical pathways depending on their specific structures and targets. They can influence the production of reactive oxygen species, which are involved in many cellular processes and diseases .
Result of action
Based on the activities of other pyrazolines, it could potentially have a range of effects, such as reducing inflammation, inhibiting the growth of tumors, or modulating neurotransmission .
Eigenschaften
IUPAC Name |
ethyl 2-[[2-[1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O3S/c1-3-32-23(31)17-6-4-5-7-19(17)26-20(30)13-33-22-21-18(14(2)27-28-22)12-25-29(21)16-10-8-15(24)9-11-16/h4-12H,3,13H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGMPWBUJULOGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=C3C(=C(N=N2)C)C=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(iodomethyl)hexahydro-2H-cyclopenta[b]furan](/img/structure/B2545034.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2545037.png)
![6-Oxa-1-azaspiro[3.4]octane hemioxalate](/img/structure/B2545039.png)
![5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2545040.png)
![1-((((3,5-Dichlorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2545041.png)


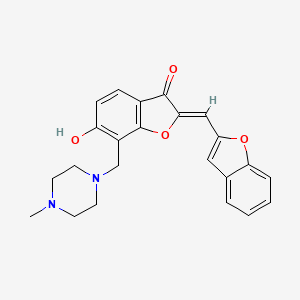
![N-(2-hydroxyethyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2545048.png)
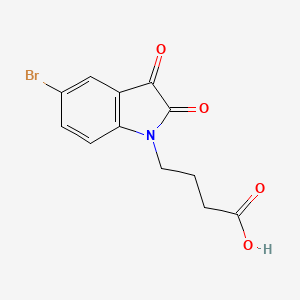
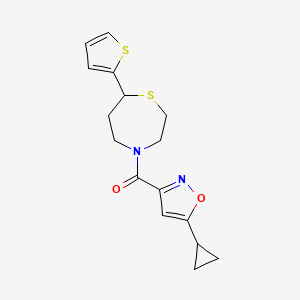
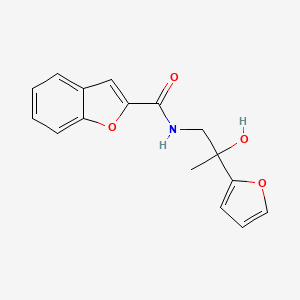
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2545056.png)
